molecular formula C17H16F3N3O B2962413 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797183-85-7

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2962413
CAS No.: 1797183-85-7
M. Wt: 335.33
InChI Key: SFFBVMQVXKUTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique structure incorporating a pyrido[4,3-d]pyrimidine core, a trifluoromethylphenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions:

  • Formation of the Pyrido[4,3-d]pyrimidine Core: : This can be achieved by cyclization reactions involving appropriate precursors such as diaminopyrimidines and aldehydes.

  • Attachment of the Trifluoromethylphenyl Group: : This step usually involves coupling reactions like Suzuki or Heck coupling, where a trifluoromethylphenylboronic acid or similar compound reacts with a halogenated intermediate.

  • Formation of the Propanone Group: : Finally, the propanone functionality can be introduced through alkylation or acylation reactions.

Industrial Production Methods

Industrial production might involve optimizing the aforementioned synthetic routes for higher yield and scalability. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various types of reactions:

  • Oxidation: : The compound can be oxidized to form different oxo derivatives.

  • Reduction: : Reduction reactions can modify the pyrido[4,3-d]pyrimidine core or the propanone group.

  • Substitution: : Both the aromatic ring and the pyrido[4,3-d]pyrimidine core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC (Pyridinium chlorochromate), MnO₂.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Halogenating agents (Br₂, Cl₂), nitration mixtures (HNO₃/H₂SO₄).

Major Products

  • Oxidation: : Keto derivatives, aldehydes.

  • Reduction: : Alcohol derivatives, reduced pyrido[4,3-d]pyrimidine cores.

  • Substitution: : Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis due to its versatile reactivity.

  • Biology: : Studied for potential biochemical interactions, particularly in enzyme inhibition or receptor binding.

  • Medicine: : Investigated for therapeutic potential, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, for instance:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their function.

  • Pathways Involved: : Could include inhibition of kinases, modulation of neurotransmitter receptors, or interference with DNA/RNA processes.

Comparison with Similar Compounds

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

  • 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-phenylpropan-1-one: : Lacks the trifluoromethyl group, which may reduce its biological activity or chemical reactivity.

  • 1-(pyrido[4,3-d]pyrimidin-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one: : The absence of the dihydro moiety could impact its overall stability and reactivity.

  • 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-chlorophenyl)propan-1-one: : Chlorine substituent introduces different electronic effects compared to trifluoromethyl.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-12(2-5-14)3-6-16(24)23-8-7-15-13(10-23)9-21-11-22-15/h1-2,4-5,9,11H,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFBVMQVXKUTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.